

# Technical Monograph: 2-o-Tolyl-ethanesulfonyl Chloride

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## Compound of Interest

Compound Name: 2-o-Tolyl-ethanesulfonyl chloride

CAS No.: 728919-61-7

Cat. No.: B1596737

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Molecular Scaffold Analysis for Medicinal Chemistry & Process Development

## Executive Summary

**2-o-Tolyl-ethanesulfonyl chloride** (CAS 728919-61-7), also known as 2-(2-methylphenyl)ethanesulfonyl chloride, represents a specialized "hybrid" electrophile in organic synthesis.<sup>[1]</sup> Unlike ubiquitous benzenesulfonyl chlorides, this molecule features an ethyl spacer that insulates the sulfonyl group from the aromatic ring. This structural nuance fundamentally alters its electronic profile, attenuating electrophilicity while offering a flexible linker for fragment-based drug discovery (FBDD). This guide analyzes the synthesis, reactivity, and handling of this reagent, providing researchers with actionable protocols for its integration into sulfonamide-based pharmacophores.

## Molecular Architecture & Physicochemical Profile<sup>[2]</sup>

The defining feature of this molecule is the ethylene insulator (

) separating the sulfonyl chloride moiety from the ortho-substituted benzene ring. This interruption of conjugation prevents the resonance delocalization typical of aryl sulfonyl

chlorides (e.g., Tosyl chloride), making the sulfur center behave more like an aliphatic mesyl chloride but with significant lipophilic bulk.

## Structural Specifications

Property	Value / Description
IUPAC Name	2-(2-Methylphenyl)ethane-1-sulfonyl chloride
Common Name	2-o-Tolyl-ethanesulfonyl chloride
CAS Number	728919-61-7 (Specific); 4025-71-2 (Parent Phenyl Analog)
Molecular Formula	
Molecular Weight	218.70 g/mol
Physical State	Low-melting solid or viscous oil (MP approx. 25–35°C based on analogs)
Solubility	Soluble in DCM, THF, EtOAc; Hydrolyzes in Water/Alcohols
Electronic Character	Non-conjugated sulfonyl electrophile; Inductive (+I) effect from o-methyl

## The "Ortho-Effect" & Steric Environment

The ortho-methyl group introduces a steric clash that restricts rotation around the phenyl-ethyl bond. However, because the sulfonyl group is two carbons away, the steric hindrance at the sulfur atom itself is minimal during nucleophilic attack. The primary role of the o-tolyl group is lipophilic occlusion, increasing the LogP of resulting sulfonamides compared to their phenyl counterparts, which can improve blood-brain barrier (BBB) penetration in CNS drug candidates.

## Synthetic Methodologies

Synthesis of 2-arylethanesulfonyl chlorides is rarely achieved via direct chlorosulfonation (Reed reaction) due to poor regioselectivity on the alkyl chain. The most robust route involves the oxidative chlorination of a thiol or isothiuronium precursor derived from the corresponding alcohol.

## Pathway A: Oxidative Chlorination (Recommended Lab Scale)

This route utilizes 2-(o-tolyl)ethanol as the starting material. It is preferred for its mild conditions and high functional group tolerance.

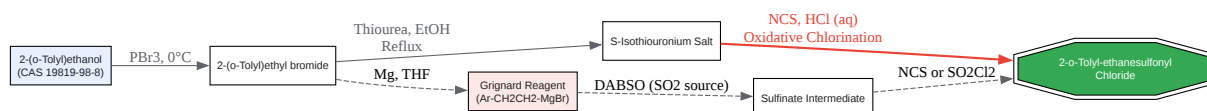
Protocol:

- Bromination: Convert 2-(o-tolyl)ethanol to the bromide using  $\text{PBr}_3$  or Appell conditions ( ).
- Thiolation: Displace bromide with thiourea in refluxing ethanol to form the S-alkylisothiuronium salt.
- Oxidative Chlorination: Treat the salt (or hydrolyzed thiol) with N-Chlorosuccinimide (NCS) and HCl in Acetonitrile/Water.

## Pathway B: Grignard-Sulfinato (DABSO) Route

For cases where the thiol is noxious or unstable, a Grignard approach using DABSO (DABCO-bis(sulfur dioxide)) as a solid

source is effective.



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Figure 1: Comparative synthetic pathways. The Oxidative Chlorination route (Solid arrows) is generally higher yielding for this specific scaffold.

## Reactivity & Mechanistic Insights[4]

### The "Insulation Effect" on Sulfonylation

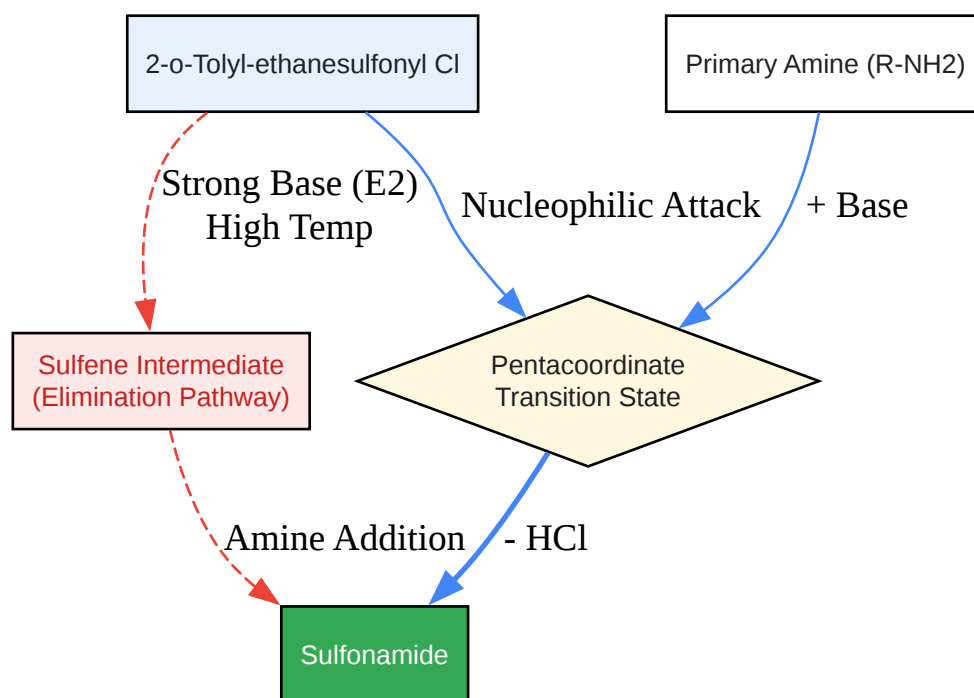
Unlike p-toluenesulfonyl chloride (TsCl), where the sulfur atom is electron-deficient due to resonance withdrawal by the ring (despite the weak donor methyl), **2-o-tolyl-ethanesulfonyl chloride** is an aliphatic sulfonyl chloride.

- **Electrophilicity:** Lower than TsCl.[2] The ethyl group acts as an electron donor via induction, stabilizing the sulfur center and making it slightly less reactive toward weak nucleophiles.
- **Mechanism:** The reaction with amines follows a strict trajectory at the sulfur atom. The transition state is trigonal bipyramidal.
- **Elimination Side-Reaction:** A critical risk with ethanesulfonyl chlorides is sulfene formation via E2 elimination if strong bases (e.g., LDA, excess with heat) are used. The -protons (adjacent to sulfonyl) are acidic ( ).

Optimization Tip: To avoid sulfene-derived byproducts, use non-nucleophilic organic bases (e.g., DIPEA) at

or Schotten-Baumann conditions (biphasic

).



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Figure 2: Competition between direct substitution ( ) and Sulfene elimination pathways. Control of base strength is critical.

## Applications in Drug Discovery[5]

The 2-arylethanesulfonyl moiety serves as a flexible linker in medicinal chemistry, often superior to rigid arylsulfonamides when the target binding pocket requires conformational adaptability.

- GPCR Ligands: The ethyl spacer allows the aromatic "tail" (the o-tolyl group) to reach hydrophobic sub-pockets that are inaccessible to direct phenyl-sulfonamides. This is relevant in 5-HT (Serotonin) receptor antagonists.
- Protease Inhibitors: Used to cap primary amines in peptidomimetics, providing metabolic stability against aminopeptidases.
- Fragment-Based Design: The o-methyl group restricts the conformation of the ethyl chain relative to the ring, reducing the entropy penalty upon binding compared to the unsubstituted phenyl analog.

## Handling, Stability & Safety

### Stability Profile

- Hydrolysis: Highly sensitive to moisture. Hydrolyzes to 2-(o-tolyl)ethanesulfonic acid and HCl.
- Thermal: Stable at room temperature if anhydrous. Decomposes above  
  
with  
  
evolution.

### Storage Protocol

- Container: Tightly sealed glass vial with PTFE-lined cap.
- Atmosphere: Store under Argon or Nitrogen.
- Temperature:  
  
(Refrigerate) to minimize hydrolysis rates from trace moisture.

### Quality Control (Self-Validating)

Before use in critical reactions, validate purity:

- H-NMR (CDCl<sub>3</sub>): Look for the distinctive triplets of the ethyl chain ( ppm). Impurities (sulfonic acid) will shift these peaks significantly upfield.
- Solubility Check: Dissolve a small amount in dry DCM. Turbidity or an oily residue that refuses to dissolve often indicates hydrolysis products (sulfonic acids are less soluble in non-polar solvents).

### References

- Synthesis of Sulfonyl Chlorides: Yang, Z., et al.[3][4] "A simple NaClO<sub>2</sub>-mediated oxidative chlorosulfonation of S-alkyl isothioureia salts." Synlett 24.16 (2013): 2165-2169. [Link](#)

- DABSO Reagent Utility: Woolven, H., et al.[3][4] "A Sandmeyer-type sulfonyl chloride synthesis from feedstock anilines and DABSO." [3][4] Organic Letters 13.18 (2011): 4876-4878. [Link](#)
- Sulfene Mechanism: King, J. F. "Return of the sulfenes." Accounts of Chemical Research 8.1 (1975): 10-17. [Link](#)
- Scaffold Properties: LookChem Database. "2-(2-methylphenyl)ethanesulfonyl chloride Properties." [Link](#)

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